![molecular formula C15H17N3O3 B2541667 N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428363-09-0](/img/structure/B2541667.png)
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-methoxybenzylamine with a suitable pyrazole derivative, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzyl or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Scientific Research Applications
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has demonstrated several promising applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects against various diseases:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against certain bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : Its structure indicates potential interactions with inflammatory pathways. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines .
- Neuroprotective Potential : Research indicates that derivatives of pyrazole can modulate neuroinflammatory responses, suggesting possible implications for neurodegenerative diseases .
Drug Development
Quantitative structure–activity relationship studies have been conducted to correlate structural features of this compound with biological activity. These studies provide insights into optimizing derivatives for enhanced efficacy against cancer cell lines and other therapeutic targets .
Case Studies
A review of relevant literature reveals several case studies that highlight the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria. |
Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in vitro models. |
Study C | Neuroprotective Effects | Showed potential to reduce neuroinflammation in animal models of Alzheimer’s disease. |
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[5,1-b][1,3]oxazine derivatives and related heterocyclic compounds such as indole and oxazole derivatives .
Uniqueness
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological and chemical properties compared to other similar compounds .
Biological Activity
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O3 with a molecular weight of approximately 286.33 g/mol. The compound features a pyrazolo[5,1-b][1,3]oxazine core that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Enzyme Inhibition : Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to decreased production of pro-inflammatory mediators.
- Receptor Modulation : this compound may also bind to receptors that play critical roles in cellular signaling pathways. This binding can modulate cellular responses and contribute to its therapeutic effects.
1. Anti-inflammatory Effects
Studies have shown that similar pyrazolo derivatives exhibit significant anti-inflammatory properties. For instance, compounds with the pyrazolo scaffold have been linked to the inhibition of phosphodiesterase enzymes, which are crucial for regulating intracellular signaling pathways related to inflammation .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazolo derivatives indicate that they may possess activity against a range of pathogens. This includes both bacterial and fungal strains .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Key Findings |
---|---|---|---|
This compound | C₁₅H₁₈N₄O₃ | Anti-inflammatory, Anticancer | Inhibits phosphodiesterase; potential anticancer effects |
N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | C₁₅H₁₈N₄O₃ | Anti-inflammatory | Modulates enzyme activity; shows promise in inflammation models |
2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid | C₈H₁₀N₂O₃ | Antimicrobial | Exhibits good antibacterial activity against E. coli and S. aureus |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazolo compounds:
- A study investigating the anticancer activity of related pyrazolo compounds found significant inhibition against multiple cancer cell lines (MCF-7 and HCT-116), suggesting that modifications in the substituents can enhance biological potency .
- Another investigation highlighted the anti-inflammatory properties through enzyme inhibition assays demonstrating that certain derivatives effectively reduced inflammation markers in vitro .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-3-2-5-11(13)10-16-15(19)12-9-14-18(17-12)7-4-8-21-14/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSZGXPOKJEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.